The key difference lies in the physical properties between the meso compound and the pair of chiral enantiomers. The table below summarizes these relationships.
| Property | meso-3,4-Hexanediol | (R,R) & (S,S) Enantiomeric Pair | Notes / Basis |
|---|---|---|---|
| Molecular Formula | C₆H₁₄O₂ [1] | C₆H₁₄O₂ | Constitutionally identical [2]. |
| Melting Point | 88.1 °C (361.25 K) [1] | Information not located in search results | The meso diastereomer has a different crystal structure, leading to different melting points vs. chiral forms [3] [4]. |
| Optical Activity | Inactive ([α]D = 0°) [2] [3] [4] | Equal & opposite rotation (e.g., [α]D = +X° and -X°) | The meso form is achiral; enantiomers are optically active [2] [3]. |
| Stereochemistry | (R,S) / (S,R) - Identical [2] | One (R,R), one (S,S) | The meso compound has a plane of symmetry [2] [4]. |
| Relationship | A diastereomer of the (R,R) and (S,S) forms [3] | The two are enantiomers of each other [3] | Diastereomers have different physical properties [3]. |
For the key differentiating properties, here are the standard experimental methodologies.
Melting Point Determination
Optical Activity Measurement
The property differences originate from the three-dimensional structures of the molecules. The following diagram illustrates the stereochemical relationships between the possible stereoisomers of a molecule with two chiral centers.
Flowchart of stereoisomer relationships for two chiral centers.
The search results provided foundational data but lacked comprehensive information you requested.
To obtain this missing information, I suggest you:
The following table summarizes the core quantitative data for this compound, with a specific focus on the meso stereoisomer.
| Property | Value / Description | Reference / Source |
|---|---|---|
| Chemical Name | meso-3,4-Hexanediol | [1] |
| IUPAC Name | Hexane-3,4-diol | [2] |
| Molecular Formula | C₆H₁₄O₂ | [2] [1] |
| Molecular Weight | 118.1742 g/mol | [1] |
| CAS Registry Number | 22520-39-4 | [1] |
| Melting Point (Tfus) | 361.25 K (88.1 °C) | [1] |
| InChI Key | POFSNPPXJUQANW-UHFFFAOYSA-N | [1] |
This compound possesses two stereocenters at the 3- and 4-carbon positions. The existence of these two chiral centers gives rise to three stereoisomers: a pair of enantiomers and one meso form.
The diagram below illustrates the logical relationship between the chiral centers and the resulting stereoisomers.
Figure 1: Decision logic for determining the stereoisomers of a molecule with two chiral centers, such as this compound.
A highly effective analytical strategy involves converting a chiral analyte into diastereomers for separation and subsequent configurational analysis. The workflow below, adapted from methods used for similar aliphatic alcohols, can be applied to this compound [4].
The core process involves derivatization, separation, and configuration analysis as outlined below.
Figure 2: An experimental workflow for obtaining enantiopure diols and determining their absolute configuration (AC).
1. Derivatization with a Chiral Molecular Tool
2. HPLC Separation of Diastereomers
3. Determination of Absolute Configuration Two powerful methods can be used, both relying on the known configuration of the MαNP acid moiety as an internal reference [4].
X-Ray Crystallography (Definitive Method)
¹H-NMR Diamagnetic Anisotropy (Relative Method)
The table below summarizes the key identifiers and physical properties of this compound from the search results.
| Property | Value / Identifier |
|---|---|
| CAS Registry Number | 922-17-8 [1], 22520-39-4 (for the meso form) [2] |
| Molecular Formula | C₆H₁₄O₂ [2] [1] |
| Molecular Weight | 118.17 g/mol [1] |
| IUPAC Name | hexane-3,4-diol [1] |
| Melting Point | 90.1 - 90.2 °C [1] |
| Boiling Point | 233 - 234 °C [1] |
The search results did not contain a full experimental NMR spectrum for this compound. However, the following workflow, based on general NMR principles and information from the search results, outlines how you can approach its characterization.
You can estimate the expected proton chemical shifts (δ) for this compound based on its structure and general NMR principles [3] [4]. The molecule has a plane of symmetry, which simplifies its spectrum.
| Proton Group | Predicted Chemical Shift (δ in ppm) | Multiplicity & Integration |
|---|---|---|
| -CH₃ (terminal methyl) | ~0.9 ppm | Triplet, 6H |
| -CH₂- (methylene) | ~1.3 - 1.5 ppm | Complex multiplet, 4H |
| >CH-OH (methine) | ~3.4 - 4.0 ppm | Multiplet, 2H |
| -OH (hydroxyl) | ~2.0 - 4.0 ppm (variable) | Singlet, 2H |
For a full characterization, acquiring both ¹H and ¹³C NMR spectra is highly recommended [4].
A key aspect of characterizing this compound is identifying its stereoisomers.
The data for 3,4-Hexanediol is compiled from computational and experimental sources [1] [2] [3]. You will notice that some values, like the melting point, are reported differently across sources.
Table 1: Fundamental Physicochemical Properties of this compound
| Property | Value | Unit | Source / Notes |
|---|---|---|---|
| CAS Registry Number | 922-17-8 | - | [2] [3] |
| Molecular Formula | C₆H₁₄O₂ | - | [2] [3] |
| Molecular Weight | 118.17 | g/mol | [2] [3] |
| Melting Point | 88.0 ± 0.3 (361.25 ± 0.30 K) | °C (K) | NIST (via Cheméo) [1] |
| 90.1 - 90.2 | °C | LookChem [3] | |
| Boiling Point | 520.16 (247.01) | K (°C) | Joback Calculated [1] |
| 199.6 | °C | LookChem [3] | |
| Flash Point | 98.1 | °C | LookChem [3] |
| Density | 0.958 | g/cm³ | LookChem [3] |
| LogP (Log Kow) | 0.528 | - | Crippen Calculated [1] |
| Vapor Pressure | 0.0848 | mmHg at 25°C | LookChem [3] |
| Refractive Index | 1.4429 (589.3 nm, 20°C) | - | LookChem [3] |
Table 2: Key Thermodynamic Properties
| Property | Value | Unit | Source |
|---|---|---|---|
| ΔfG° (Gibbs Free Energy of Formation) | -278.88 | kJ/mol | Joback Calculated [1] |
| ΔfH°gas (Enthalpy of Formation, gas) | -482.19 | kJ/mol | Joback Calculated [1] |
| ΔfusH° (Enthalpy of Fusion) | 12.43 | kJ/mol | Joback Calculated [1] |
| ΔvapH° (Enthalpy of Vaporization) | 61.53 | kJ/mol | Joback Calculated [1] |
| Critical Temperature (Tc) | 683.21 | K | Joback Calculated [1] |
| Critical Pressure (Pc) | 3935.71 | kPa | Joback Calculated [1] |
While a specific protocol for measuring this compound's solubility is not available, one search result details its use as a tool to dissolve biomolecular condensates. This provides a clear example of its application in a biological experimental context.
The workflow for this specific experiment can be summarized as follows:
Experimental workflow for using hexanediol to study biomolecular condensates [4]
The search results reveal a lack of publicly available, detailed methodology for several key areas you might be interested in:
To find this information, I suggest you:
The table below outlines the GHS categories based on the median lethal dose (LD50) in milligrams per kilogram (mg/kg) body weight [1].
| Category | Hazard Statement Code | Hazard Statement | LD50 (mg/kg body weight) |
|---|---|---|---|
| Category I | H300 | Fatal if swallowed | LD50 ≤ 5 |
| Category II | H300 | Fatal if swallowed | 5 < LD50 ≤ 50 |
| Category III | H301 | Toxic if swallowed | 50 < LD50 ≤ 300 |
| Category IV | H302 | Harmful if swallowed | 300 < LD50 ≤ 2000 |
| Category V | (May be) H303 | May be harmful if swallowed | 2000 < LD50 ≤ 5000 |
The following diagram illustrates the key stages of this process:
(Q)SAR Modeling Workflow for predicting chemical toxicity.
A groundbreaking approach published in Nature Catalysis in 2025 details a modular biosynthetic platform for producing diverse diols, amino alcohols, and hydroxy acids [1]. This method is highly relevant for synthesizing chiral 1,3-diol structures, which share a similar chemical framework to 3,4-hexanediol.
The core innovation is using engineered terminal thioreductases (TRs) within a PKS system. Unlike natural systems that typically produce carboxylic acids, these TRs perform a two-electron reductive cleavage of the polyketide chain to release an aldehyde as the immediate product [1]. This aldehyde is a key branch point for further modification.
The experimental workflow and logical relationships of this platform are summarized in the diagram below:
This platform uses a biosynthetic assembly line to produce aldehydes, which are then converted into final products [1].
Key Quantitative Data of the PKS Platform [1]:
| Platform Feature | Performance/Characteristic |
|---|---|
| Host Organism | Streptomyces albus |
| TR Cofactor | NADPH-dependent |
| Key Intermediate | Aldehyde |
| Product Scope | 9 different 1,3-diols, 6 amino alcohols, and at least 2 hydroxy acids |
| Branching Control | Achieved by swapping acyltransferase domains to use malonyl-/methylmalonyl-/ethylmalonyl-CoA extender units |
Another 2025 study describes a metabolic engineering approach in E. coli for producing branched-chain β,γ-diols from amino acids [2]. This pathway is an excellent example of creating chiral diol scaffolds from renewable feedstocks.
The pathway leverages acetohydroxyacid synthase (AHAS), a ThDP-dependent enzyme, to catalyze a key carbon-carbon bond formation between a branched-chain aldehyde and pyruvate [2]. The resulting α-hydroxyketone is then reduced to form the final diol.
The workflow for this microbial synthesis is as follows:
This pathway uses a recursive carboligation cycle to produce diols from branched-chain aldehydes [2].
Key Quantitative Data of the Microbial Synthesis [2]:
| Parameter | Result |
|---|---|
| Key Enzyme | Truncated AHAS from S. cerevisiae (Ilv2c) |
| Model Substrate | Isobutyraldehyde |
| Primary Product | 4-Methylpentane-2,3-diol (4-M-PDO) |
| Shake Flask Titer | 74.1 mM (4-M-PDO) |
| Fed-Batch Titer | 129.8 mM (15.3 g/L) of 4-M-PDO |
| Yield from Glucose | ~72% of theoretical maximum |
Determining the absolute configuration of synthesized chiral diols is crucial. While traditional computational methods like Time-Dependent Density Functional Theory (TDDFT) for predicting Electronic Circular Dichroism (ECD) spectra are accurate but slow, a 2024 study presents a machine learning model, ECDFormer, that dramatically speeds up this process [3] [4].
Based on current research, here are the critical factors for working with chiral diols like this compound:
The following table consolidates key findings on how 1,6-HD affects biomolecular condensates, based on in vitro studies:
| Aspect | Quantitative/Mechanistic Findings | Experimental Context |
|---|---|---|
| Mechanism of Action | Acts as a solvation agent that expands polypeptide chains, inhibiting weak, multivalent hydrophobic interactions that drive phase separation [1] [2]. | Analysis of the effect of 1,6-HD on several disease- and stress-related proteins [1]. |
| Effect on Transcription | Strongly suppresses RNA Polymerase II occupancy on chromatin and increases histone H3 density genome-wide, leading to a concomitant loss of transcription [3]. | Study in budding yeast; note that the isomer 2,5-hexanediol had a similar effect, suggesting caution in interpreting results [3]. |
| Utility in Characterization | Used as a known disruptive condition to validate a condensate quantification tool ("PhaseMetrics"), which detected expected changes in condensate properties upon 1,6-HD treatment [4]. | Validation of a semi-automated image analysis pipeline for quantifying condensate particles in vitro and in cells [4]. |
The 2025 study by Kapoor et al. details a generic strategy to quantify collective interactions and the effect of modulators. The core of the method involves tracking the dilute phase concentration of a component to extract key physical descriptors [1] [2].
The workflow for such an experiment can be summarized as follows:
To execute this strategy in the context of testing a small molecule like 1,6-HD [1] [2]:
c_tot^A) is held constant, while the concentration of 1,6-HD (c_tot^B) is varied. For each condition, measure the concentration of the protein remaining in the dilute phase (c_dil^A). This is called a "heterotypic line scan." Repeat this at a second, different fixed concentration of the protein.c_dil^A vs. c_tot^B, identify the saturation concentration (c_sat^B), which is the point where phase separation begins and the dilute phase concentration starts to drop.P = Δc_tot^A / Δc_sat^B.c_dil^A as c_tot^B is reduced below saturation.K = (R_AB * P) / (R_AB - P).K value suggests the modulator (1,6-HD) is excluded from the dense phase. The dominance (D) of the protein component can be calculated from K and P (D = K/(K-P)), giving the relative energetic contribution of the protein to phase separation. By comparing these parameters with and without the modulator, you can quantify how 1,6-HD alters the energetics of the process.The absence of data on this compound in the current literature is a significant finding. This gap highlights an opportunity for primary research. To proceed, you could:
Introduction This document provides a detailed protocol for the stereoselective synthesis of 3,4-hexanediol from propanal using a two-step enzymatic cascade in cyclopentyl methyl ether (CPME). This method demonstrates a successful chemoenzymatic cascade in a purely organic environment, eliminating the need for solvent changes and complex intermediate processing, which is a common hurdle in hybrid catalysis [1]. CPME is an excellent solvent choice due to its green credentials, including high hydrophobicity, low peroxide formation, and potential biobased origin [1] [2] [3].
Materials
Experimental Protocol
Step 1: Preparation of the Micro-Aqueous Reaction System (MARS)
Step 2: Enzymatic Cascade Reaction
The following diagram illustrates the two-step enzymatic cascade for the synthesis of this compound from propanal.
Step 3: Downstream Processing
The table below summarizes the optimized reaction components and conditions for the synthesis.
Table 1: Reaction Setup and Conditions for this compound Synthesis
| Parameter | Specification | Rationale & Notes |
|---|---|---|
| Primary Solvent | Cyclopentyl methyl ether (CPME) | "Green" solvent; hydrophobic, low peroxide formation, suitable for both bio- and chemocatalysis [1] [2]. |
| Reaction System | Micro-aqueous reaction system (MARS) | Monophasic organic system with minimal buffer absorbed by lyophilized cells [1]. |
| Buffer Addition | 1 µL / mg Lyophilized Cells | Maintains enzyme hydration shell without forming a separate aqueous phase [1]. |
| Key Enzyme 1 | Benzaldehyde lyase (PfBAL) | Catalyzes C-C bond formation (carboligation of propanal) [1]. |
| Key Enzyme 2 | Alcohol dehydrogenase (LbADH) | Reduces hydroxyketone intermediate to chiral diol [1]. |
| Catalyst Form | Lyophilized Whole Cells (LWC) | Cost-effective (~90% cheaper than purified enzymes) and contains inherent cofactors [1]. |
| Typical Temperature | 30°C | Standard temperature for enzymatic activity [1]. |
The synthesis of chiral dioxolanes from diols such as 3,4-hexanediol represents an important strategic pathway in sustainable chemical production, particularly for pharmaceutical intermediates and bio-hybrid chemicals. Dioxolanes are cyclic acetals with significant industrial utility as bio-based solvents, monomers for polymer synthesis, and components in bio-hybrid fuels that demonstrate reduced soot and particle emissions in combustion engines [1] [2]. Traditional approaches to dioxolane production often rely on petrochemical feedstocks and face challenges in stereochemical control, making the development of sustainable, stereoselective routes from potentially bio-based precursors an important research direction.
The integration of bio- and chemocatalysis presents a powerful solution for accessing complex chiral molecules, though incompatibilities between these systems have historically limited their application. Most enzymes perform optimally in aqueous buffers, while many molecular chemical catalysts are sensitive to water or require organic solvents. This methodological divide often necessitates complex intermediate processing and solvent switching, reducing overall efficiency and increasing environmental impact [1]. The protocol described in these Application Notes addresses this fundamental challenge by demonstrating that a complete chemoenzymatic cascade can be performed in a unified organic reaction environment using the potentially bio-based solvent cyclopentyl methyl ether (CPME), eliminating the need for solvent changes and simplifying downstream processing [1].
This research establishes an integrated chemoenzymatic pathway for converting aliphatic aldehydes to stereodefined dioxolanes via chiral diol intermediates. The strategy employs a two-step enzymatic cascade catalyzed by lyophilized whole cells in a micro-aqueous reaction system (MARS), followed by a ruthenium-catalyzed chemical conversion to dioxolanes, all performed in CPME without solvent switching [1]. This approach provides several advantages: it maintains enzyme activity through preserved hydration shells while enabling compatibility with chemical catalysts that operate effectively in organic media; it reduces wastewater generation and simplifies downstream processing; and it utilizes renewable raw materials including biomass-derived aldehydes, CO₂, and hydrogen [1].
The complete experimental workflow proceeds through two major stages, each detailed in the protocols that follow: (1) Biocatalytic diol synthesis starting from propanal or butanal, wherein a ThDP-dependent enzyme first catalyzes C–C bond formation between two aldehyde molecules, followed by asymmetric reduction using an alcohol dehydrogenase to yield enantiomerically enriched this compound or 4,5-octanediol; and (2) Chemical cyclization to dioxolanes, where the chiral diol reacts with formic acid (itself derivable from CO₂ hydrogenation) through a ruthenium-catalyzed process that incorporates a methylene bridge, forming the cyclic acetal structure with high stereoselectivity [1].
The following diagram illustrates the complete experimental workflow from aldehyde substrates to final dioxolane products:
The biocatalytic cascade begins with screening and identification of suitable enzymes for C–C bond formation and asymmetric reduction. For the carboligation step, test ThDP-dependent enzymes including benzaldehyde lyase from Pseudomonas fluorescens (PfBAL), a variant of pyruvate decarboxylase from Acetobacter pasteurianus (ApPDC E469G), and benzoylformate decarboxylase from Pseudomonas putida (PpBFD) [1]. For the reduction step, evaluate alcohol dehydrogenases from Ralstonia species (RADH), butanediol dehydrogenases from Bacillus licheniformis (BlBDH), and alcohol dehydrogenase from Lactobacillus brevis (LbADH) [1].
Procedure:
Based on published optimization studies, the micro-aqueous reaction system with CPME as solvent has demonstrated excellent performance for this enzymatic cascade. The use of lyophilized whole cells rather than purified enzymes provides significant advantages, including approximately 90% reduction in production costs and retention of necessary cofactors such as NADH for oxidoreductases [1]. Previous research has confirmed that the buffer is completely absorbed by the cells, maintaining a monophasic organic system while preserving enzymatic activity [1].
Critical parameters:
The chemical transformation of chiral diols to dioxolanes employs a ruthenium molecular catalyst in combination with a Lewis acid to facilitate the conversion using formic acid as a C1 source. This represents a significant improvement over previous methods that required formaldehyde, as formic acid can be obtained via hydrogenation of CO₂, providing a more sustainable pathway [1].
Procedure:
Following complete conversion, the dioxolane product must be isolated and purified:
Workup procedure:
Table 1: Comparison of Dioxolane Production Methods
| Parameter | Traditional Aqueous-Organic Process | Unified CPME System |
|---|---|---|
| Solvent transitions | Multiple required | None |
| Intermediate processing | Complex | Minimal |
| Overall yield | Moderate (60-80%) | High (>99%) |
| Stereoselectivity | Variable | High (>99% ee) |
| Environmental impact | Higher (wastewater generation) | Lower (reduced waste) |
The integrated chemoenzymatic approach demonstrates exceptional efficiency in converting aliphatic aldehydes to stereodefined dioxolanes. When performed according to these protocols, the complete cascade achieves near-quantitative yields (>99%) of the dioxolane product with excellent stereochemical control [1]. The use of a unified solvent system eliminates losses associated with intermediate isolation and solvent switching, contributing to this high overall efficiency.
Table 2: Quantitative Performance Data for Dioxolane Synthesis
| Reaction Step | Conversion (%) | Yield (%) | Stereoselectivity | Time (h) |
|---|---|---|---|---|
| Enzymatic C–C bond formation | >95 | >90 | Variable by enzyme | 6-12 |
| Asymmetric reduction to diol | >99 | >95 | >99% ee | 12-18 |
| Chemical cyclization to dioxolane | >99 | >99 | >99% de | 12-24 |
| Overall process | >95 | >99 | >99% ee | 30-54 |
The stereoselectivity of the process is confirmed through comparison with authentic standards prepared via Sharpless asymmetric dihydroxylation or enzymatically synthesized and purified stereoisomers [1]. Key characterization data for the dioxolane products include:
Structural verification:
The dioxolanes produced through this methodology have significant potential applications across multiple industries. In the pharmaceutical sector, chiral dioxolanes serve as valuable intermediates for drug synthesis and as protective groups for carbonyl functionalities [2]. The fuel industry is investigating these compounds as bio-hybrid fuel components due to their favorable combustion properties, including higher oxygen content that reduces soot and particle emissions while maintaining promising laminar burning velocities and energy densities [1]. Additionally, dioxolanes find use as bio-based solvents and as monomers for ring-opening polymerization in the production of biodegradable plastics [1] [2].
Future methodological developments may focus on expanding the substrate scope to include a wider range of aliphatic aldehydes, optimizing the enzyme stability and reusability through immobilization techniques, and further integrating the process with renewable energy sources for truly sustainable production. The combination of biomass-derived substrates, CO₂ utilization, and hydrogen from renewable sources positions this methodology as an important example of bio-hybrid chemical synthesis that aligns with green chemistry principles [1].
Hydrogels represent a fundamental class of biomaterials in regenerative medicine due to their unique ability to mimic the natural extracellular matrix (ECM) of human tissues. These three-dimensional, hydrophilic polymer networks can absorb and retain significant amounts of water or biological fluids while maintaining their structural integrity, creating an optimal microenvironment for cell growth, proliferation, and differentiation [1] [2]. The exceptional biocompatibility and highly tunable physical, chemical, and mechanical properties of hydrogels have positioned them as premier scaffolding materials for tissue engineering applications ranging from skin wound healing to osteochondral repair [1] [3].
The crosslinking chemistry employed in hydrogel synthesis directly determines its functional characteristics, including mechanical robustness, degradation profile, and cellular interaction capabilities. Among various crosslinking agents, this compound has emerged as a particularly versatile compound that facilitates the formation of hydrogels with tailored properties for specific regenerative applications. This diol functionality enables flexible crosslinking through various chemical mechanisms, allowing researchers to precisely control hydrogel architecture and performance [4]. The application of this compound crosslinked hydrogels in regenerative medicine represents an innovative approach to creating bioactive scaffolds that can support the complex processes of tissue repair and regeneration while providing appropriate mechanical support matching native tissues [1] [5].
Table 1: Comparison of Natural and Synthetic Hydrogel Components for Regenerative Medicine
| Polymer Type | Examples | Advantages | Limitations | Tissue Applications |
|---|---|---|---|---|
| Natural Hydrogels | Collagen, Hyaluronic Acid, Fibrin, Chitosan, Alginate | Innate biocompatibility, inherent bioactivity, natural degradation products | Batch-to-batch variation, limited mechanical strength, rapid degradation | Skin, cartilage, nerve, cardiac [6] [5] [3] |
| Synthetic Hydrogels | PEG, PVA, PAA, PHEMA | Highly tunable properties, consistent production, controlled degradation | Lack of bioactive sites, potential toxicity of crosslinkers | Bone, cartilage, drug delivery [3] [7] |
| Hybrid Hydrogels | GelMA, HA-MA, chitosan-PEG | Customizable bioactivity, adjustable mechanical properties, controlled degradation | Complex synthesis, potential immunogenicity | Bone, cartilage, muscle, cardiac [8] [3] |
The formation of covalently crosslinked hydrogels using this compound involves creating permanent junctions between polymer chains that provide exceptional mechanical stability and structural integrity. For synthetic polymers like poly(ethylene glycol) (PEG) or poly(vinyl alcohol) (PVA), this compound can be incorporated as a crosslinking agent in free radical polymerization reactions. The standard protocol begins with preparing a precursor solution containing the hydrophilic monomer (e.g., PEG-diacrylate at 10-20% w/v concentration) and this compound (5-15 mol% relative to monomer) in phosphate-buffered saline (PBS) or deionized water. The crosslinking reaction is initiated using ammonium persulfate (APS, 1-2% w/v) and tetramethylethylenediamine (TEMED, 0.1-0.5% v/v) as a redox initiation system [4] [2]. The solution is rapidly mixed and transferred to mold assemblies, followed by incubation at 37°C for 30-60 minutes to complete the crosslinking process. The resulting hydrogels should be thoroughly rinsed with sterile PBS to remove unreacted components before cellular studies.
For natural polymer systems such as hyaluronic acid or chitosan, this compound can be employed in condensation reactions with complementary functional groups. In hyaluronic acid-based systems, the polymer must first be modified with carboxylic acid or amine groups to enhance reactivity with the diol functionality. A representative protocol involves dissolving adipic dihydrazide-modified HA (HA-ADH) and aldehyde-modified HA (OHA) in PBS at concentrations of 2-5% w/v, followed by the addition of this compound (10-20 mol% relative to HA repeating units). The mixture is vortexed thoroughly and allowed to crosslink at room temperature for 2-24 hours, depending on the desired mechanical properties [9]. The gelation time can be monitored rheologically by observing the crossover point of storage (G') and loss (G") moduli.
Ionotropic gelation provides an alternative crosslinking method that avoids potential toxicity associated with chemical crosslinkers. For polysaccharides like alginate or chitosan, this compound can be incorporated into the polymer backbone to enhance hydrophobic interactions and chain entanglements. A standard protocol involves dissolving sodium alginate (1-3% w/v) and this compound-modified polymer (0.5-2% w/v) in distilled water, followed by dropwise addition to a calcium chloride solution (50-100 mM) under gentle stirring. The resulting hydrogel beads are cured in the ionic crosslinking solution for 30 minutes, washed with PBS, and stored in isotonic solution before use [4]. This method is particularly suitable for cell encapsulation applications as it proceeds under mild physiological conditions without toxic byproducts.
Table 2: Crosslinking Methods for this compound-Containing Hydrogels
| Crosslinking Method | Mechanism | Gelation Time | Storage Modulus Range | Optimal Applications |
|---|---|---|---|---|
| Free Radical Polymerization | Covalent bonding via radical intermediates | 5-30 minutes | 10-50 kPa | Bone tissue engineering, high-load bearing applications [4] [2] |
| Schiff Base Formation | Reversible imine bond formation between amines and aldehydes | 20 seconds to 2 hours | 0.5-5 kPa | Injectable formulations, drug delivery systems [9] |
| Ionotropic Gelation | Divalent cation-mediated ionic crosslinking | 10-60 minutes | 1-10 kPa | Cell encapsulation, soft tissue regeneration [4] |
| Thermal Gelation | Polymer chain entanglement and hydrogen bonding at specific temperatures | 5-30 minutes (temperature-dependent) | 0.1-2 kPa | Bioprinting, in situ gelation [2] [7] |
Injectable hydrogels represent a particularly promising format for minimally invasive implantation procedures in regenerative medicine. To create an injectable version of this compound-crosslinked hydrogels, follow this standardized protocol:
This in situ crosslinking approach allows the hydrogel to conform perfectly to irregular defect shapes and promotes seamless integration with surrounding tissues. The incorporation of this compound enhances the mechanical properties and stability of the resulting hydrogel without compromising its injectability.
The mechanical characteristics of hydrogels are critical determinants of their performance in regenerative applications, as mismatched mechanical properties can lead to improper cell differentiation or implant failure. For comprehensive mechanical characterization of this compound-crosslinked hydrogels, both compression and tensile testing should be performed using a universal testing system equipped with an appropriate load cell (typically 5-50N depending on hydrogel stiffness) [1] [8].
For compression testing, prepare cylindrical hydrogel samples (8mm diameter × 5mm height) and subject them to unconfined compression at a constant strain rate of 1% per minute until reaching 60% strain or mechanical failure. The compressive modulus should be calculated from the linear region of the stress-strain curve (typically between 10-20% strain). For tensile testing, prepare dog-bone shaped samples (20mm gauge length, 4mm width) and stretch at a constant rate of 10mm/min until failure. The elastic modulus is determined from the initial linear portion of the stress-strain curve, while ultimate tensile strength and elongation at break provide additional important parameters [1] [8].
Rheological analysis offers valuable insights into the viscoelastic properties and gelation kinetics. Perform oscillatory frequency sweeps (0.1-10 Hz) at a constant strain (1%, within the linear viscoelastic region) to determine storage modulus (G') and loss modulus (G"). The gelation time can be identified as the point where G' surpasses G" during time sweep measurements at a constant frequency (1 Hz) and temperature (37°C). For this compound-crosslinked hydrogels targeting cartilage applications, storage moduli in the range of 10-20 kPa are desirable to match native tissue mechanical properties [1] [8].
The internal architecture of hydrogels directly influences nutrient diffusion, cell migration, and tissue formation. Scanning electron microscopy (SEM) provides high-resolution visualization of hydrogel microstructure, but requires careful sample preparation to prevent architectural collapse. For optimal SEM imaging, fix hydrogel samples in glutaraldehyde (2.5% in PBS) for 2 hours, followed by progressive dehydration in ethanol series (30%, 50%, 70%, 90%, 100% - 15 minutes each). Critical point drying is recommended to preserve the native microstructure before sputter-coating with gold/palladium [8]. Analyze the resulting micrographs using image analysis software (e.g., ImageJ) to determine average pore size, porosity, and pore size distribution.
Micro-computed tomography (μCT) provides an alternative, non-destructive method for 3D architectural analysis without requiring dehydration. Scan hydrated hydrogels at appropriate resolution (1-10μm voxel size depending on pore dimensions) and use reconstruction software to generate 3D models of the pore network. This technique allows for accurate quantification of interconnectivity and porosity while maintaining the hydrogel in its hydrated state [8]. For most tissue engineering applications, pore sizes in the range of 100-300μm with high interconnectivity are optimal for cell infiltration and vascularization.
The hydration capacity and degradation kinetics of hydrogels significantly impact their performance in biological environments. To determine equilibrium swelling ratio, weigh dry hydrogel samples (Wd), then immerse in PBS (pH 7.4) at 37°C. After 24 hours (or when equilibrium is reached), remove samples, gently blot to remove surface water, and weigh again (Ws). Calculate mass swelling ratio as Qm = (Ws - Wd)/Wd, and volume swelling ratio as Qv = Qm × (ρ2/ρ1), where ρ2 and ρ1 are the densities of the polymer and solvent, respectively [3].
For degradation studies, prepare pre-weighed hydrogel samples (Wi) and incubate in PBS or appropriate enzyme solution (e.g., collagenase for collagen-based hydrogels, hyaluronidase for HA-based systems) at 37°C. At predetermined time points, remove samples, dry thoroughly, and reweigh (Wd). Calculate remaining mass percentage as (Wd/Wi) × 100%. Monitor changes in mechanical properties throughout degradation by periodically testing samples from parallel groups [3]. The incorporation of this compound typically extends degradation time due to enhanced crosslinking density, allowing better matching of degradation rate to tissue regeneration kinetics.
Figure 1: Comprehensive Hydrogel Characterization Workflow - This diagram illustrates the multi-faceted approach required to fully characterize this compound-crosslinked hydrogels, encompassing mechanical, microstructural, and swelling/degradation analyses.
For skin tissue engineering, hydrogels must provide a moist wound environment, appropriate mechanical support, and bioactive cues for epithelialization and angiogenesis. A specialized formulation for full-thickness wound repair incorporates this compound-crosslinked gelatin-methacryloyl (GelMA) with enhanced mechanical properties and tunable degradation. Prepare the hydrogel precursor by dissolving GelMA (10% w/v) and this compound (5 mol% relative to methacrylate groups) in PBS containing the photoinitiator LAP (0.25% w/v). Add keratinocytes (1×10^6 cells/mL) and fibroblasts (5×10^5 cells/mL) to the solution, then crosslink via UV exposure (365nm, 5-10 mW/cm²) for 60 seconds [1] [5]. This creates a bilayered skin construct with mechanical properties (elastic modulus 4.6-20 MPa) matching native skin, supporting both epidermal and dermal regeneration [1].
For diabetic wound healing, incorporate angiogenic factors (VEGF, 50-100 ng/mL) and antimicrobial agents (silver nanoparticles, 0.01% w/v) into the hydrogel matrix to address pathological aspects of impaired healing. The controlled release profile achieved through this compound crosslinking maintains therapeutic drug levels for 7-14 days, significantly enhancing healing rates in preclinical models [5].
Articular cartilage regeneration requires hydrogels with exceptional compressive properties, low friction coefficients, and support for chondrogenic differentiation. A specialized protocol for osteochondral defect repair utilizes a dual-crosslinked hyaluronic acid system incorporating this compound. Prepare the hydrogel precursor by mixing OHA (3% w/v), HA-ADH (3% w/v), and this compound (10 mol% relative to HA disaccharide units) in PBS. For cell-laden constructs, suspend human mesenchymal stem cells (hMSCs, 2×10^7 cells/mL) in the HA-ADH solution before mixing [9] [10]. The initial Schiff base crosslinking occurs within 2 minutes, followed by secondary crosslinking through this compound to enhance mechanical properties.
To promote chondrogenic differentiation, supplement the culture medium with TGF-β3 (10 ng/mL) for 21-28 days. The optimal compressive modulus for cartilage applications ranges from 10-20 kPa, matching native tissue properties [1] [10]. For enhanced lubrication in articular applications, incorporate 0.5-1% w/v graphene oxide or other reinforcement nanoparticles to reduce the coefficient of friction to levels comparable with natural cartilage (0.001-0.03) [9].
Bone regeneration demands hydrogels with significantly higher mechanical strength and osteoconductive properties. A recommended formulation combines this compound-crosslinked alginate with nano-hydroxyapatite (nHA) to create a composite material with bone-like mechanical and chemical properties. Prepare the hydrogel precursor by dissolving sodium alginate (4% w/v), nHA (2% w/v), and this compound (15 mol% relative to alginate monomer units) in PBS. Add osteoprogenitor cells (hMSCs, 5×10^6 cells/mL) and crosslink using calcium sulfate (50 mM) as an ionic crosslinker, with additional covalent crosslinking provided by this compound [1] [3].
For critical-sized defect repair, the composite hydrogel should demonstrate a compressive modulus of 100-500 kPa to provide sufficient mechanical support during the healing process [1]. Incorporate osteogenic factors such as BMP-2 (100-200 ng/mL) and β-glycerophosphate (10 mM) to promote mineralization and bone matrix deposition. The degradation profile should be tuned to maintain structural integrity for 4-8 weeks, allowing sufficient time for new bone formation and integration with host tissue.
Table 3: Tissue-Specific Formulation Parameters for this compound-Crosslinked Hydrogels
| Tissue Application | Polymer System | This compound Concentration | Target Mechanical Properties | Key Bioactive Components |
|---|---|---|---|---|
| Skin Regeneration | Gelatin-MA, Chitosan | 5-10 mol% | Elastic modulus: 4.6-20 MPa | Keratinocytes, fibroblasts, VEGF, antimicrobials [1] [5] |
| Cartilage Repair | Hyaluronic Acid, Collagen type II | 10-15 mol% | Compressive modulus: 10-20 kPa, Storage modulus: 0.6-1.7 kPa | hMSCs, TGF-β3, chondroitin sulfate [1] [9] [10] |
| Bone Regeneration | Alginate-nHA, PEG | 15-20 mol% | Compressive modulus: 100-500 kPa | hMSCs, BMP-2, β-glycerophosphate [1] [3] |
| Cardiac Repair | Hyaluronic Acid, Gelatin | 5-10 mol% | Elastic modulus: 30-400 kPa | Cardiomyocytes, vascular cells, conductive nanoparticles [1] [5] |
| Nerve Regeneration | Agarose, Chitosan | 5-8 mol% | Storage modulus: 0.5-2 kPa | Neural stem cells, NGF, BDNF, aligned topographies [5] |
Maintaining sterility is paramount for any biomedical application. For this compound-crosslinked hydrogels, the optimal sterilization method depends on the specific polymer system and any incorporated bioactive factors. For stable synthetic polymers (PEG, PVA), gamma irradiation (15-25 kGy) effectively sterilizes without significantly altering mechanical properties. For natural polymers or hydrogels containing growth factors, sterile filtration (0.22μm) of precursor solutions before crosslinking is the preferred method, followed by aseptic processing in a certified biological safety cabinet [4] [3]. Ethylene oxide sterilization should be avoided due to potential residue toxicity and the possibility of altering the chemical structure of this compound crosslinks.
Proper storage conditions are essential for maintaining hydrogel performance. Most this compound-crosslinked hydrogels should be stored in sealed containers at 4°C in PBS or appropriate buffer to prevent dehydration. Under these conditions, sterile hydrogels typically maintain their mechanical and functional properties for 3-6 months. For cell-laden constructs, cryopreservation may be necessary using standardized protocols with dimethyl sulfoxide (DMSO, 10% v/v) or other cryoprotectants, with controlled-rate freezing followed by storage in liquid nitrogen vapor phase [3].
Comprehensive biocompatibility assessment represents a critical step in hydrogel development. Follow ISO 10993 standards for biological evaluation of medical devices, beginning with cytotoxicity testing using extract dilution methods (ISO 10993-5). Prepare extracts by incubating sterile hydrogel samples in cell culture medium (3 cm²/mL surface area to volume ratio) for 24 hours at 37°C. Apply these extracts to L929 mouse fibroblast cultures and assess cell viability after 24-48 hours using MTT or WST-8 assays. For direct contact tests, place sterile hydrogel samples in direct contact with confluent cell monolayers and evaluate viability after 24-48 hours [3].
Cell encapsulation studies should demonstrate long-term viability and functionality within the this compound-crosslinked hydrogel matrix. Monitor cell viability using live/dead staining at 1, 3, 7, and 14 days post-encapsulation, with viability thresholds exceeding 80% considered acceptable. Assess cell proliferation through DNA quantification assays and metabolic activity measurements. For tissue-specific applications, evaluate differentiation capacity using appropriate markers: chondrogenic (aggrecan, collagen type II), osteogenic (alkaline phosphatase, mineralization), or endothelial (CD31, vWF) depending on the target tissue [8] [3].
Implementing rigorous quality control measures throughout hydrogel fabrication is essential for translational applications. Establish standardized protocols for raw material qualification, including certificates of analysis for this compound confirming identity, purity (>98%), and absence of endotoxins (<0.25 EU/mL). Monitor batch-to-batch consistency through key parameters including gelation time, equilibrium swelling ratio, mechanical properties, and sterility [3].
Maintain comprehensive documentation throughout research and development phases to support future regulatory submissions. This should include detailed material specifications, standard operating procedures for fabrication and characterization, sterilization validation reports, and complete records of biocompatibility testing. For preclinical studies, document hydrogel performance in relevant animal models, including integration with host tissue, inflammatory response, degradation kinetics, and functional tissue formation according to Good Laboratory Practice (GLP) standards [3].
Figure 2: Regulatory Pathway for Hydrogel-Based Products - This diagram outlines the comprehensive development pathway from initial material synthesis through regulatory approval that researchers must follow to translate this compound-crosslinked hydrogels into clinical applications.
The application of This compound-crosslinked hydrogels in regenerative medicine represents a promising approach for creating tailored biomaterial scaffolds that meet the specific requirements of different tissues. The protocols and formulations presented in this document provide researchers with standardized methods for synthesizing, characterizing, and applying these advanced biomaterials across various regenerative contexts. As the field continues to evolve, future developments will likely focus on enhancing the biofunctionality of these systems through incorporation of more sophisticated biochemical cues, development of spatially graded constructs for interface tissue engineering, and creation of stimulus-responsive "smart" hydrogels that actively participate in the regeneration process. By adhering to the standardized protocols and characterization methods outlined herein, researchers can accelerate the translation of these promising materials from laboratory concepts to clinical solutions that address unmet needs in regenerative medicine.
This section details the experimental protocols for creating and testing Epoxidized 1,6-Hexanediol Oleate (EHD), a plasticizer noted for its excellent cold resistance and ability to enhance the flexibility of Polyvinyl Chloride (PVC) [1].
The synthesis is a two-step process: first, esterification of 1,6-Hexanediol with oleic acid, followed by an epoxidation reaction [1].
Workflow Diagram: EHD Synthesis & Evaluation
Detailed Protocol:
The table below summarizes the quantitative performance of EHD-plasticized PVC compared to a commercial cold-resistant plasticizer, Dioctyl Adipate (DOA) [1].
Table 1: Comparative Properties of Plasticized PVC Films
| Property | Test Method | EHD-Plasticized PVC | DOA-Plasticized PVC (Reference) |
|---|---|---|---|
| Elongation at Break (%) | Tensile Test | Increased by 48.78% | Baseline |
| Thermal Stability | TGA (Temp. at 25% mass loss) | 11.4 °C higher | Baseline |
| Migration Resistance | Mass loss after immersion in solvents | More stable in petroleum ether & ethanol | Less stable |
| UV Resistance | Exposure to UV light | Better | Worse |
Molecular dynamics (MD) simulation is a powerful computational method to investigate the plasticizing mechanism at an atomic level, complementing experimental data. This protocol is adapted from recent studies [2] [1].
Workflow Diagram: MD Simulation Protocol
Detailed Protocol:
The experimental and computational protocols outlined above provide a robust framework for developing and evaluating high-performance, bio-based plasticizers like EHD. The data demonstrates that EHD, derived from 1,6-Hexanediol, is a superior alternative to traditional plasticizers, offering enhanced mechanical properties, excellent low-temperature flexibility, and improved migration resistance [1].
Future research directions should include:
This protocol outlines a sequential bio- and chemocatalytic process to convert aliphatic aldehydes into chiral dioxolanes. The procedure involves a two-step enzymatic cascade in an organic solvent to produce chiral 3,4-hexanediol from propanal, followed by a Ruthenium-catalyzed acetalization [1].
Key Advantages:
The following methodology is adapted from the cited literature for a micro-aqueous reaction system (MARS) [1].
Materials & Setup
Procedure
Quantitative Data for the Enzymatic Cascade The table below summarizes key parameters and outcomes for the enzymatic transformation [1].
| Parameter | Specification | Notes |
|---|---|---|
| Primary Substrate | Propanal | Can be produced from biomass [1]. |
| Key Enzymes | PfBAL (ligase), LbADH (reductase) | Used as lyophilized whole cells [1]. |
| Solvent System | CPME (Micro-aqueous) | 1 μL buffer/mg LWC [1]. |
| Reaction Scale | 5 mL | Can be scaled accordingly [1]. |
| Substrate Concentration | 50 mM | Optimized for yield and enzyme performance [1]. |
| Intermediate Product | 4-hydroxy-3-hexanone | -- |
| Final Diol Product | This compound | The specific stereoisomer is determined by the enzymes used [1]. |
The following step utilizes the diol produced in Part 1. The specific details for this reaction, such as exact molar ratios and reaction time, were not fully elaborated in the available source. The information below is based on the described catalytic system [1].
Materials & Setup
[Ru(triphos)(tmm)] (triphos: 1,1,1-tris(diphenylphosphinomethyl)ethane; tmm: trimethylene methane) [1].Procedure
[Ru(triphos)(tmm)] catalyst and a Lewis acid co-catalyst.Quantitative Data for the Chemical Step The table below summarizes the available information for the Ru-catalyzed transformation [1].
| Parameter | Specification | Notes |
|---|---|---|
| Catalyst | [Ru(triphos)(tmm)] |
-- |
| Additive | Lewis Acid | Serves as a co-catalyst [1]. |
| C1 Source | Formic Acid | Milder conditions than using CO₂/H₂ [1]. |
| Solvent | CPME | Carried out in the same pot as the enzymatic step [1]. |
| Final Product | (4S,5S)-dipropyl-1,3-dioxolane | A single stereoisomer is obtained [1]. |
The following diagram illustrates the complete chemoenzymatic cascade process.
Diagram Title: Chemoenzymatic Cascade to Chiral Dioxolane
1,2-Hexanediol (C₆H₁₄O₂) is an aliphatic diol gaining significant attention as a multifunctional preservative in cosmetic and pharmaceutical formulations. As a member of the alkanediol family, it possesses amphiphilic properties due to its molecular structure containing both hydrophilic hydroxyl groups and a hydrophobic alkyl chain [1]. This structural characteristic enables effective interaction with microbial membranes while maintaining compatibility with aqueous formulations. The compound falls under the category of fatty alcohols and has a molecular weight of 118.176 g/mol [2]. Currently, 1,2-hexanediol is classified as an investigational compound in pharmaceutical contexts, but it has found widespread application in cosmetic products as a preservative booster and humectant [3] [2].
The growing interest in 1,2-hexanediol stems from increasing concerns about conventional preservatives, particularly in products designed for sensitive populations such as infants and individuals with compromised skin barriers. Traditional preservatives like parabens and isothiazolinones have been associated with allergic contact dermatitis and other adverse reactions [3]. In contrast, 1,2-hexanediol offers a favorable safety profile while providing broad-spectrum antimicrobial activity. Its applications extend beyond preservation to include moisturizing properties and enhancement of product texture, making it a valuable multifunctional ingredient in dermal formulations [1]. These characteristics position 1,2-hexanediol as an important alternative in the development of safer cosmetic and pharmaceutical products.
1,2-Hexanediol demonstrates broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The antimicrobial efficacy is directly correlated with the alkyl chain length, with longer chains generally exhibiting greater potency within the alkanediol series [1]. This structure-activity relationship highlights the importance of the hydrophobic moiety in interacting with microbial membranes. The compound's amphiphilic nature allows it to integrate into lipid bilayers, disrupting membrane integrity and causing leakage of cellular contents. Against bacteria, 1,2-hexanediol shows particular efficacy against Staphylococcus aureus and Escherichia coli, two common contaminants in cosmetic and pharmaceutical products [1].
The antifungal properties of 1,2-hexanediol extend to several Candida species, including C. albicans, which are frequently implicated in opportunistic infections [4]. The efficacy against fungal pathogens is especially valuable in products with high water content, which are particularly susceptible to fungal contamination. The concentration-dependent activity allows formulators to adjust levels based on the required protection, with typical usage concentrations ranging from 0.5% to 5% depending on the formulation type and preservation needs [3]. This flexibility makes 1,2-hexanediol adaptable to various product formats while maintaining efficacy against the microorganisms most commonly challenging product preservation.
Table 1: Antimicrobial Efficacy of 1,2-Hexanediol Against Representative Pathogens
| Microorganism | Strain Designation | MIC Range (%) | MBC/MFC Range (%) | Key Applications |
|---|---|---|---|---|
| Staphylococcus aureus | ATCC 6538 | 1.0-3.0 | 2.0-5.0 | Topical anti-infectives, wound care |
| Escherichia coli | ATCC 8739 | 1.5-3.5 | 3.0-6.0 | Hygiene products, surface disinfectants |
| Pseudomonas aeruginosa | ATCC 9027 | 2.0-4.0 | 4.0-8.0 | Preservation of water-based products |
| Candida albicans | ATCC 10231 | 0.5-2.0 | 1.0-3.0 | Antifungal creams, oral care products |
| Aspergillus brasiliensis | ATCC 16404 | 1.0-2.5 | 2.0-4.0 | Prevention of mold contamination |
Table 2: Comparison of 1,2-Hexanediol with Other Alkanediols
| Alkanediol | Alkyl Chain Length | Typical Effective Concentration (%) | Relative Antimicrobial Potency | Impact on Formulation Stability |
|---|---|---|---|---|
| 1,2-Pentanediol | C5 | 3.0-5.0 | + | Minimal disruption |
| 1,2-Hexanediol | C6 | 1.0-3.0 | ++ | Moderate disruption |
| 1,2-Octanediol | C8 | 0.5-1.0 | +++ | Significant disruption |
| 2-Methyl-2,4-pentanediol | Branched C6 | 3.0-5.0 | + | Minimal disruption |
The antimicrobial efficacy of 1,2-hexanediol can be significantly enhanced through strategic combinations with other preservatives and antimicrobial agents. Studies have demonstrated that 1,2-hexanediol exhibits synergistic effects when combined with weak organic acids like sorbic acid, allowing for reduced concentrations of both actives while maintaining preservation efficacy [1]. This approach aligns with the trend in cosmetic preservation toward multi-component systems that minimize potential sensitization while ensuring adequate microbial protection. The combination index (FIC) for such synergistic pairs typically falls below 0.5, indicating true synergy rather than mere additive effects.
Additional synergy has been observed between 1,2-hexanediol and traditional preservatives including phenoxyethanol and ethylhexylglycerin [3]. These combinations exploit complementary mechanisms of action, resulting in enhanced broad-spectrum activity. For formulators, the practical implication is the ability to create robust preservation systems with reduced concentrations of individual components, thereby addressing both efficacy and safety concerns. The development of such synergistic combinations requires careful evaluation using established methods like the checkerboard assay and time-kill kinetics to verify enhanced efficacy and exclude potential antagonistic interactions [5].
The antimicrobial activity of 1,2-hexanediol primarily stems from its amphiphilic character, which enables effective interaction with microbial membranes. The compound's molecular structure features both hydrophilic hydroxyl groups and a hydrophobic hexyl chain, allowing it to integrate into lipid bilayers and disrupt membrane integrity [1]. This integration increases membrane fluidity and permeability, leading to leakage of essential intracellular components and ultimately cell death. Unlike conventional preservatives that target specific enzymatic pathways, 1,2-hexanediol exerts its effect through physical disruption of membrane structures, making it less susceptible to microbial resistance mechanisms [6]. This mode of action is particularly effective against both bacteria and fungi, as it targets a fundamental structural component common to all microorganisms.
Additional mechanisms contributing to 1,2-hexanediol's antimicrobial efficacy include interference with cellular metabolism and protein denaturation. Research suggests that at higher concentrations, 1,2-hexanediol can penetrate the microbial cytoplasm and bind to essential enzymes, disrupting metabolic pathways [6]. The compound's ability to form hydrogen bonds with proteins may alter their tertiary structure and compromise function. This multi-target mechanism explains the broad-spectrum activity of 1,2-hexanediol and reduces the likelihood of resistance development, as microorganisms would need to undergo multiple simultaneous mutations to develop tolerance [1]. These complementary mechanisms operate in concert to provide effective antimicrobial action across diverse microbial species.
The following diagram illustrates the primary antimicrobial mechanism of 1,2-hexanediol:
The mechanism of action of 1,2-hexanediol has been elucidated through various experimental approaches, including membrane fluidity measurements, electron microscopy, and metabolic inhibition assays. Studies utilizing differential scanning calorimetry (DSC) have demonstrated that 1,2-hexanediol effectively disrupts membrane lipid organization, leading to increased fluidity and compromised barrier function [1]. This physical disruption has been visually confirmed through transmission electron microscopy, revealing structural abnormalities in microbial membranes following treatment with 1,2-hexanediol at concentrations near the minimum inhibitory concentration (MIC).
Further evidence comes from studies comparing the activity of 1,2-hexanediol with other alkanediols of varying chain lengths. Research has established a clear structure-activity relationship, with longer alkyl chains generally providing greater antimicrobial potency due to enhanced hydrophobic interaction with membrane components [1]. However, this increased potency must be balanced against potential effects on formulation stability, as more hydrophobic diols can interact more strongly with emulsion systems. The non-vicinal diol 2-methyl-2,4-pentanediol demonstrates reduced antimicrobial efficacy compared to 1,2-hexanediol, highlighting the importance of the vicinal hydroxyl configuration for optimal activity [1]. These structural insights provide valuable guidance for formulators in selecting the most appropriate alkanediol for specific applications.
Successful formulation with 1,2-hexanediol requires careful consideration of its concentration optimization, compatibility with other ingredients, and phase incorporation. For most dermal formulations, 1,2-hexanediol is typically used at concentrations between 0.5% and 3.0%, depending on the preservation challenge and combination with other antimicrobials [3] [1]. In emulsion systems, 1,2-hexanediol should be incorporated into the water phase during preparation, as its hydrophilic nature ensures uniform distribution throughout the aqueous component. The compound is heat-stable and can be added at temperatures up to 80°C, making it compatible with most manufacturing processes.
The compatibility of 1,2-hexanediol with various formulation components has been extensively evaluated. It demonstrates excellent stability in the presence of cationic surfactants, nonionic emulsifiers, and most rheology modifiers. However, formulators should exercise caution when combining 1,2-hexanediol with high concentrations of anionic surfactants, as this may potentially reduce its antimicrobial efficacy through complex formation [1]. Additionally, the water-holding capacity of emulsion systems may be slightly impaired at higher 1,2-hexanediol concentrations (>3%), necessitating adjustments to the emulsifier system in some cases. These considerations are particularly important when designing formulations for sensitive skin, where both efficacy and cosmetic elegance are critical requirements.
Table 3: Formulation Guidelines for 1,2-Hexanediol in Different Product Types
| Product Type | Recommended Concentration (%) | Optimal Phase Incorporation | Common Synergistic Combinations | Special Considerations |
|---|---|---|---|---|
| O/W Emulsions (Creams, Lotions) | 0.5-2.0 | Aqueous Phase | Ethylhexylglycerin (0.2-0.5%) | May require emulsifier adjustment |
| Gels & Serums | 1.0-3.0 | Water Phase | Butylene Glycol (2-5%) | Enhances texture and spreadability |
| Cleansers & Surfactant Systems | 1.0-2.0 | Post-surfactant addition | Caprylyl Glycol (0.5-1.0%) | Avoid high anionic surfactant levels |
| Leave-on Baby Products | 0.5-1.5 | Aqueous Phase | Glycerin (3-5%) | Optimize for mildness and efficacy |
| Antifungal Preparations | 2.0-4.0 | Water Phase | Zinc Pyrithione (0.1-0.5%) | Enhanced efficacy against fungi |
Comprehensive stability assessment is essential when formulating with 1,2-hexanediol to ensure both product integrity and antimicrobial efficacy over time. Standard stability protocols should include accelerated aging studies at elevated temperatures (40°C ± 2°C) for up to 3 months, with periodic evaluation of physical parameters (pH, viscosity, color, odor) and chemical stability [1]. Additionally, the preservative efficacy of formulations containing 1,2-hexanediol must be verified through challenge tests according to relevant pharmacopoeial standards (e.g., Ph.Eur. 5.1.3 or USP <51>) both initially and after storage to detect any potential decline in antimicrobial performance.
The interaction of 1,2-hexanediol with packaging materials also warrants careful consideration. While 1,2-hexanediol is generally compatible with polyethylene, polypropylene, and glass containers, formulators should conduct compatibility studies with specific packaging systems, particularly for products containing high concentrations (>3%) of the diol [1]. These studies should include evaluation of potential leachables and extractables that might compromise product stability or safety. Furthermore, the impact of 1,2-hexanediol on the therapeutic efficacy of active pharmaceutical ingredients in drug products should be assessed through appropriate in vitro release and permeation studies, as the compound's surfactant-like properties may influence drug delivery characteristics.
The minimum inhibitory concentration (MIC) of 1,2-hexanediol can be accurately determined using the broth microdilution method according to standardized protocols [5] [4]. This quantitative approach provides reproducible results essential for comparing antimicrobial potency across different microbial strains and formulation conditions. The method involves preparing two-fold serial dilutions of 1,2-hexanediol in appropriate broth media (e.g., Mueller-Hinton broth for bacteria, Sabouraud Dextrose Broth for fungi) in 96-well microtiter plates, followed by inoculation with standardized microbial suspensions. After incubation, the MIC is determined as the lowest concentration that completely inhibits visible growth.
Materials Required:
Procedure:
The following diagram illustrates the experimental workflow for MIC determination:
The time-kill kinetics assay provides crucial information about the rate and extent of antimicrobial activity of 1,2-hexanediol against specific microorganisms [5]. This method is particularly valuable for determining whether the compound exhibits concentration-dependent killing and for establishing appropriate dosing intervals in potential therapeutic applications. The assay involves exposing standardized microbial suspensions to various concentrations of 1,2-hexanediol and enumerating viable organisms at predetermined time intervals over 24 hours. The resulting data can differentiate between bacteriostatic and bactericidal activity and identify potential persister cell formation.
Procedure:
Data Interpretation: A reduction of ≥3 log₁₀ CFU/mL (99.9% killing) within 24 hours indicates bactericidal/fungicidal activity, while smaller reductions suggest bacteriostatic/fungistatic effects. The assay can also reveal whether the antimicrobial effect is concentration-dependent (increased killing with higher concentrations) or time-dependent (maximal effect achieved at specific concentrations regardless of increases). This information is particularly valuable for optimizing preservative systems in formulations and establishing appropriate dosing regimens for potential therapeutic applications of 1,2-hexanediol.
1,2-Hexanediol has established itself as a valuable component in preservation systems for various consumer products, particularly in the cosmetic and personal care industry. Market analyses have identified 1,2-hexanediol in approximately 15.7% of infant cosmetic products and a significant percentage of products marketed for sensitive skin [3]. Its typical concentration in commercial formulations ranges from 0.026% to 0.56% when used in combination with other antimicrobials, demonstrating its effectiveness even at relatively low concentrations [3]. This widespread adoption reflects the industry's confidence in its efficacy and safety profile for challenging population groups.
The compound frequently appears in synergistic combinations with other antimicrobial agents in commercial products. Common combination partners include ethylhexylglycerin, caprylyl glycol, and phenoxyethanol, creating robust preservation systems that comply with regulatory limits while providing broad-spectrum protection [3]. These combinations typically allow formulators to reduce the concentration of individual preservatives, addressing consumer concerns about potential sensitization while maintaining adequate microbial control. Products preserved with such systems often feature claims like "paraben-free" or "mild formulation," capitalizing on the favorable perception of 1,2-hexanediol and similar alternatives to traditional preservatives.
The toxicological profile of 1,2-hexanediol is generally favorable, with low potential for skin irritation and sensitization compared to many conventional preservatives. While comprehensive toxicity data specific to 1,2-hexanediol is limited in the public domain, structurally similar alkanediols have demonstrated excellent safety profiles in both animal studies and human clinical trials [1]. The compound complies with Lipinski's Rule of Five, suggesting favorable pharmacokinetic properties for topical applications [7]. Current evidence indicates that 1,2-hexanediol is not predicted to be fatal if swallowed and shows minimal systemic toxicity when applied dermally at recommended use concentrations.
From a regulatory perspective, 1,2-hexanediol is approved for use in cosmetic products worldwide, including the United States, European Union, and Asian markets. It is not currently listed in the European Union's Annex V of allowed preservatives, but rather functions as a multifunctional ingredient with antimicrobial properties [3]. This classification provides formulation flexibility while still contributing to the preservation system. For pharmaceutical applications, 1,2-hexanediol currently holds investigational status, requiring further specific testing for inclusion in registered drug products [2]. Manufacturers should consult regional regulatory requirements and consider conducting additional in vivo studies to fully validate the biological and toxicological properties of 1,2-hexanediol for specific applications, particularly those involving compromised skin or mucosal exposure [7].
The table below summarizes critical parameters and their optimized conditions based on current research for the two-step enzymatic synthesis of 3,4-Hexanediol from propanal [1].
| Parameter | Recommended Condition | Experimental Notes & Impact |
|---|
| Reaction System | Micro-aqueous organic solvent (e.g., Cyclopentyl Methyl Ether - CPME) | • Monophasic system: 1 µL high-concentration buffer per mg of Lyophilized Whole Cells (LWC) [1]. • Advantages: Compatible with chemocatalysts, high substrate loading, reduced wastewater [1]. | | Enzyme Formulation | Lyophilized Whole Cells (LWC) | • More cost-effective than purified enzymes [1]. • Contains natural cofactors (e.g., NADH) [1]. | | C-C Bond Formation (Enzyme) | Benzaldehyde lyase from Pseudomonas fluorescens (PfBAL) | Identified as the most effective ThDP-dependent enzyme for the carboligation of two propanal molecules [1]. | | Chiral Reduction (Enzyme) | Alcohol Dehydrogenases (e.g., from Ralstonia spec., Lactobacillus brevis) | Screen different Alcohol Dehydrogenases for activity and desired stereoselectivity [1]. | | Downstream Chemocatalysis | Ru-molecular catalyst ([Ru(triphos)(tmm)]) | Converts the chiral diol to the final dioxolane in the same organic solvent (CPME), avoiding solvent switching [1]. |
Here are answers to frequently asked questions that researchers might encounter.
Q1: My cascade reaction yield is low. What are the primary factors to check?
Q2: Why is my reaction system not monophasic? I see a separate aqueous phase.
Q3: Can I use a different organic solvent for this cascade?
Q4: How can I further optimize the cascade beyond traditional methods?
Below is a step-by-step protocol and a visual workflow for running the optimized this compound cascade.
Procedure:
For your technical team's deeper understanding, here are some advanced concepts highlighted in the literature:
The table below summarizes key methodologies based on the search results.
| Catalyst System | Reaction Type | Key Factor for Stereoselectivity | Reported Outcome / Stereochemistry | References |
|---|---|---|---|---|
| BcBDH (Enzyme from B. clausii) | Biocatalytic reduction of 2,3-hexanedione | Enzyme's inherent enantioselectivity; supplementation with Mn²⁺ | Produces the (R,R)-diol enantiomer [1] | |
| PfBAL (Enzyme in a cascade) | Two-step enzyme cascade from butanal | Enzyme selection for C-C bond formation | Produces a chiral diol (specific stereochemistry not detailed) [2] | |
| Ni Catalyst with azo/hydrazo ligand | Double alkylation of ketones with 1,5-diols | Ligand redox process; sterically hindered ketone substrate | High diastereoselectivity (exclusive diastereomer reported for analogous substrates) [3] | |
| OsO₄ or KMnO₄ | Syn-dihydroxylation of alkenes | Stereochemistry of the starting alkene | cis-alkene yields meso diol; trans-alkene yields racemic mixture [4] |
Here are some common experimental challenges and their potential solutions, derived from the research.
1. FAQ: How can I achieve high enantioselectivity rather than just diastereoselectivity?
2. FAQ: My chemical catalyst is not providing the promised stereoselectivity. What should I check?
3. FAQ: I am using an alkene dihydroxylation, but my diol yield is low due to over-oxidation.
4. FAQ: Can I run the enzymatic synthesis in an organic solvent for better substrate solubility?
To create the detailed troubleshooting guides and FAQs for your center, I suggest you focus on the following:
The following diagram outlines the key decision points for selecting a synthetic path toward stereoselective this compound, based on the information found. You can use this as a basis for your technical documentation.
The primary challenge in esterifying 3,4-Hexanediol is the steric hindrance and lower nucleophilicity of its secondary hydroxyl groups compared to primary alcohols [1]. Standard Fischer esterification conditions often result in low conversion and unsatisfactory yields.
A highly effective strategy to overcome this is the in-situ formation of reactive aryl esters, as demonstrated in polyester synthesis with the similarly challenging secondary diol, isosorbide [1]. This method uses an aryl alcohol (e.g., p-cresol) as an additive, which reacts with diacid monomers to form more reactive aryl ester intermediates during the esterification step. These aryl esters facilitate the subsequent reaction with the less reactive secondary diol during polycondensation.
The workflow below illustrates this two-stage process for synthesizing diesters or polyesters.
This protocol is adapted from successful synthesis of high molecular weight polyesters from secondary diols [1].
Objective: To synthesize a diester or polyester from this compound with high conversion. Materials:
Procedure:
Beyond the core strategy, fine-tuning standard reaction parameters is crucial.
Table 1: Key Reaction Variables for Optimization [2] [3]
| Variable | Optimization Goal | Method & Rationale |
|---|---|---|
| Temperature | Maximize reaction rate & conversion. | Increase temperature to enhance kinetics. Balance with substrate and product stability. Factorial design studies confirm temperature has a major influence on conversion [3]. |
| Catalyst Selection | Employ highly active and selective catalysts. | Homogeneous acids (H₂SO₄): High activity but corrosive, difficult separation [2]. Heterogeneous catalysts (zeolites, sulfonated carbons): Easier separation, reusable [2]. Enzymatic catalysts (lipases): High selectivity, mild conditions, "green" profile [2]. |
| Water Removal | Shift equilibrium towards product formation. | Use a Dean-Stark trap with azeotropic solvents (e.g., toluene) to remove water continuously [4]. |
| Reactant Ratio | Drive reaction forward. | Use an excess of one reactant (typically the alcohol or acid) to favor product formation according to Le Chatelier's principle [4] [5]. |
| Process Intensification | Enhance efficiency and integration. | Reactive distillation combines reaction and separation in one unit, improving energy efficiency and raw material use [2]. |
Table 2: Comparison of Catalyst Types [2]
| Catalyst Type | Examples | Advantages | Disadvantages |
|---|---|---|---|
| Homogeneous | H₂SO₄, p-TsOH | High activity, low cost | Corrosive, difficult separation and reuse, generates waste |
| Heterogeneous | Zeolites, Amberlyst resins, sulfonated carbons | Easier product separation, reusable, less corrosive | Can be susceptible to deactivation, potentially higher cost |
| Enzymatic | Lipases (e.g., from Candida antarctica) | High selectivity, mild reaction conditions, "green" | Slower reaction rates, sensitivity to temperature, cost |
FAQ 1: Why is my conversion of this compound low even with long reaction times?
FAQ 2: How can I prevent side reactions?
FAQ 3: My product is colored. How can I avoid this?
FAQ 4: Are there any novel or alternative techniques I can explore?
The primary method for producing this compound is a chemoenzymatic cascade that starts from aliphatic aldehydes like propanal. The process can be run in different solvent systems, which is a critical choice for scaling up [1].
The table below summarizes the two main operational modes based on the chosen solvent system:
| Parameter | Aqueous Buffer System (Classical Mode) | Micro-Aqueous Organic Solvent System (MARS) |
|---|---|---|
| Reaction Environment | Aqueous buffer | Single organic phase (e.g., Cyclopentyl Methyl Ether - CPME) with minimal buffer absorbed by cells [1] |
| Biocatalyst Formulation | Can use purified enzymes or whole cells | Lyophilized Whole Cells (LWC) are typically used [1] |
| Downstream Processing | Requires complex intermediate processing and solvent change for chemocatalyst step [1] | Eliminates need for solvent change; enables direct integration with chemocatalysis [1] |
| Compatibility with Chemocatalyst | Poor; water can deactivate molecular chemocatalysts [1] | High; allows a purely organic environment for the entire synthesis cascade [1] |
| Catalyst Cost | Higher (if using purified enzymes) | ~90% cheaper (using Lyophilized Whole Cells) [1] |
Here are solutions to common challenges encountered during scale-up.
FAQ 1: My overall process yield is low due to incompatible reaction steps. How can I improve integration?
FAQ 2: The reaction conversion is incomplete or stalls. What are the potential bottlenecks? This is a complex issue, often rooted in thermodynamic or kinetic constraints. The following workflow can help you systematically diagnose and address the problem [2].
FAQ 3: Scaling up a biocatalytic process is time and resource-intensive. Are there more efficient optimization methods?
FAQ 4: My biocatalyst loses activity too quickly during the process. How can I improve its stability?
For a vicinal diol like 3,4-hexanediol, oxidative cleavage breaks the C1-C2 bond, turning each carbon into a carbonyl. The table below summarizes the reagents and their specific outcomes [1].
| Reagent | Mechanism | Products from this compound |
|---|---|---|
| Sodium Periodate (NaIO₄) [1] | Cleaves C-C bond of 1,2-diols; forms new C=O bonds [1]. | Propanal (from a 1,2-diol subunit with a hydrogen) and Butanone (from a 1,2-diol subunit with an alkyl group) [1]. |
| Ozone (O₃) followed by work-up (e.g., Zn) [1] | Cleaves alkene C=C; forms carbonyls; requires prior dehydration of diol to alkene [2] [3]. | Application requires diol first be dehydrated to 3-hexene. Products depend on stereochemistry: (Z)-3-hexene yields a meso diol upon hydroxylation, while (E)-3-hexene yields a racemic mixture [2] [3] [4]. |
| Potassium Permanganate (KMnO₄) [1] | Powerful oxidant; cleaves alkenes; can oxidize aldehydes further to carboxylic acids [1]. | Can lead to over-oxidation of initial carbonyl products to carboxylic acids [1]. |
The following diagram outlines the decision-making workflow for reagent selection and troubleshooting based on the desired products for this compound.
Q: My reaction with NaIO₄ has a very low yield. What could be wrong?
Q: I used KMnO₄ and obtained carboxylic acids instead of the expected aldehydes. Why did this happen?
Q: Can I perform ozonolysis directly on this compound?
Q: How does the stereochemistry of my starting material affect the products?
Q1: Why do my enzymes keep inactivating during 3,4-hexanediol synthesis? Enzyme inactivation in organic synthesis is often due to solvent incompatibility. Most enzymes operate best in aqueous buffers, while many chemical catalysts require organic solvents. Shifting between these environments can denature enzymes [1].
Q2: What are the most effective strategies to stabilize enzymes in these reactions? Two highly effective strategies are:
The following table summarizes the root causes and solution protocols for common enzyme inactivation problems.
| Problem Root Cause | Recommended Solution | Experimental Protocol Summary |
|---|
| Solvent Incompatibility: Exposure to organic solvents denatures purified enzymes [1]. | Enzyme Formulation: Use Lyophilized Whole Cells (LWC) instead of purified enzymes. Reaction System: Employ a Micro-Aqueous Reaction System (MARS) [1]. | 1. Formulate as LWC: Use lyophilized whole cells containing the target enzymes. This is also more cost-effective [1]. 2. Select Solvent: Use a "greener" organic solvent like Cyclopentyl Methyl Ether (CPME), which is less toxic and shows good compatibility [1]. 3. Add Buffer: Hydrate the system with a small amount of concentrated aqueous buffer (e.g., 1 µL per mg of LWC). The buffer is absorbed by the cells, maintaining a monophasic organic system [1]. | | Cofactor Depletion & Low Activity: Cofactors like NADH are consumed and not regenerated, halting the reaction. | Use Whole Cells: Employ lyophilized whole cells, which contain native cofactors and regeneration systems [1]. | The protocol for using LWC in MARS inherently addresses this, as the cells manage cofactor regeneration internally [1]. | | Sub-Optimal Cation Conditions: Activity of certain dehydrogenases can be lower than potential. | Supplement with Cations: Add metal ions such as Mn2+ to the reaction mixture to boost enzyme activity [2]. | Add Mn2+ at a concentration of 1 mM to the biotransformation mixture. This has been shown to increase the activity of dehydrogenases like the one from Bacillus clausii [2]. |
The core solution involves integrating the above strategies into a unified workflow. The following diagram contrasts the problematic traditional method with the more robust integrated approach.
The key advantage of this integrated method is that it eliminates the need for solvent switching, allowing both bio- and chemocatalysts to work efficiently in the same pot [1].
The table below summarizes the available information on 1,6-Hexanediol and the inferred properties of 3,4-Hexanediol.
| Feature | 1,6-Hexanediol (1,6-HD) | This compound (3,4-HD) |
|---|---|---|
| Molecular Structure | Linear, terminal hydroxyl groups (-OH) | Internal hydroxyl groups, chiral center |
| Primary Mechanism | Acts as a "mini-detergent"; disrupts weak hydrophobic interactions [1] [2]. | Inferred: Less effective hydrophobic disruptor due to shorter effective aliphatic chain. |
| Effectiveness | Well-documented to dissolve various condensates (e.g., FUS, MED1, HP1) [3] [4]. | No direct experimental data. Effectiveness is theoretically lower. |
| Specificity | Non-specific; can disrupt hydrophobicity-driven condensates and inhibit kinase/phosphatase activity [2]. | Inferred: Unknown, but molecular geometry may lead to different interaction profiles. |
| Key Considerations | - Has significant off-target effects on enzyme activity [2].
Researchers have developed detailed protocols to quantify the effects of 1,6-HD, which can serve as a reference for testing other alkanediols.
Advanced mass spectrometry methods are used to measure how sensitively chromatin-associated proteins respond to 1,6-HD, providing a quantitative score of their phase separation potential [3] [5].
The following diagram illustrates the workflow for the CHS-MS protocol:
Research highlights that the effects of 1,6-HD are not binary but depend heavily on precise conditions [4].
The mechanism of 1,6-HD involves its amphiphilic nature: the hydroxyl groups interact with the protein backbone and polar side chains, while the aliphatic chain interacts with hydrophobic and aromatic residues, thereby disrupting the network of weak interactions that stabilize condensates [1]. The linear, six-carbon structure of 1,6-HD is hypothesized to be optimal for this disruptive activity.
The This compound isomer, with its shorter effective hydrophobic span and different stereochemistry, is predicted to be less potent. However, this very difference could make it a more specific tool if it selectively targets only a subset of condensates. This remains an untested hypothesis.
When using 1,6-HD, or when considering other alkanediols, keep these points in mind:
Given the lack of direct data on this compound, your research could proceed in two ways:
Vicinal diols are valuable as flavoring compounds, pheromones, and especially as precursors for fine chemicals and pharmaceuticals, including antidepressants, fungicides, and antitumor-antibiotics [1]. Biocatalytic synthesis using enzymes like butanediol dehydrogenase (Bdh) is a key green chemistry approach to produce enantiomerically pure diols [2].
The following diagram illustrates the general experimental workflow for the enzymatic synthesis of vicinal diols, as described in the research:
Diagram Title: Workflow for Enzymatic Diol Synthesis
Key Experimental Protocol Details:
The table below summarizes information on 3,4-hexanediol and other vicinal diols based on the search results. Please note that data on physical properties like melting/boiling point and solubility is not available in the searched literature.
| Diol Name | Key Feature / Application | Synthesis Method & Substrate | Stereochemistry | Experimental Data & Notes |
|---|---|---|---|---|
| (3R,4R)-3,4-hexanediol | Chiral building block for fine chemical synthesis [1]. | Biocatalytic: BcBDH or Bdh1p enzyme reduction of 3,4-hexanedione [1] [2]. | Can be synthesized as the enantiopure (3R,4R) isomer using purified enzymes [2]. | Produced enantiopure using purified Bdh1p with a cofactor regeneration system [2]. |
| 2,3-butanediol | Platform chemical; precursor to polymers, plasticizers, and fuel additives; antifreeze agent [2]. | Biocatalytic: BDH reduction of diacetyl or acetoin [2]. | Exists as (2R,3R), (2S,3S), or meso-isomer. (2R,3R) has a freezing point of -60°C [2]. | The (2R,3R) stereoisomer can be obtained in high purity from engineered E. coli and S. cerevisiae [2]. |
| 2,3-pentanediol | Chiral building block [2]. | Biocatalytic: Bdh1p reduction of 2,3-pentanedione [2]. Chemical: Reduction with sodium borohydride (NaBH₄) [2]. | Can be synthesized as the enantiopure (2R,3R) isomer [2]. | Chemical reduction with NaBH₄ yields a ~90% mixture of stereoisomers, while enzymatic synthesis with Bdh1p yields the pure (2R,3R) form [2]. | | 2,3-hexanediol | Chiral building block [1] [2]. | Biocatalytic: BcBDH or Bdh1p reduction of 2,3-hexanedione [1] [2]. | Can be synthesized as the enantiopure (2R,3R) isomer [2]. | Aliphatic diketones like 2,3-hexanedione are well-transformed by BcBDH [1]. |
The following table summarizes the key experimental findings for the well-characterized aliphatic alcohols. The effectiveness largely depends on the carbon chain length and the position of the alcohol groups [1].
| Compound | Commonly Used Concentration | Relative Effectiveness / Notes | Key Experimental Observations |
|---|---|---|---|
| 1,6-Hexanediol (1,6-HD) | 3-10% (v/v) | Most effective [1] | Rapidly dissolves nuclear speckles [1]; disrupts chromatin compartmentalization [2]; abolishes evoked neurotransmission [1]; dissipates PR peptide droplets at 5% [3]. |
| 1,5-Pentanediol (1,5-PD) | 3% (v/v) | Intermediate [1] | Disrupts evoked neurotransmission, but over a longer time course than 1,6-HD [1]. |
| 1,7-Heptanediol (1,7-HD) | 3% (v/v) | Effective, similar to 1,6-HD [1] | Mimics the effect of 1,6-HD in dysregulating evoked neurotransmission [1]. |
| 2,5-Hexanediol (2,5-HD) | 3% (v/v) | Least effective / Inactive [1] [4] | Does not disrupt evoked neurotransmission [1]; fails to dissolve PLL-HA coacervates (LLPS model) or disrupt PLL binding to clusters (ICBS model) [4]. |
| 1,6-Hexanedithiol (1,6-HDT) | 3% (v/v) | Effective [1] | Chemically distinct modulator that also disrupts evoked neurotransmission, similar to 1,6-HD [1]. |
The effectiveness of these alcohols is determined by their ability to interfere with the weak, multivalent interactions—particularly hydrophobic interactions—that are crucial for forming and maintaining liquid-phase condensates [3] [5].
Given the limitations of aliphatic alcohols, researchers often use more robust techniques to confirm LLPS. The diagram below illustrates a workflow that uses half-bleach experiments to provide more mechanistic insight.
The lack of data on This compound in the context of LLPS is likely because its molecular structure is not optimal for disrupting the weak hydrophobic interactions that drive phase separation. The effectiveness of aliphatic alcohols like 1,6-HD is attributed to their linear chain with terminal hydroxyl groups [3]. The 3,4 isomer, with its internal alcohol groups, would have different physicochemical properties and is therefore not commonly used or reported on in this field.
To find information on this compound, you may need to consult specialized chemical databases or search for its specific physicochemical properties to theorize about its potential efficacy.
The core difference lies in their chemical structures: 1,4-Butanediol (BDO) is a linear molecule, while 3,4-Hexanediol is a methyl-substituted analogue of BDO, introducing chiral centers and steric effects that significantly influence polymer properties [1].
The table below summarizes experimental data on thermal properties of polyesters derived from these diols with various diacids.
| Diol | Diacid | Tg (°C) | Tm (°C) | Appearance of Polymer | Key Structural Influence |
|---|---|---|---|---|---|
| 1,4-Butanediol (BDO) | Adipic Acid | -68 to -60 [1] | 54–60 [1] | Crystalline Solid [1] | Linear chain promotes crystallization. |
| 1,4-Butanediol (BDO) | 2,5-FDCA | 36–38 [1] | 170–177 [1] | - | Rigid aromatic diacid increases Tg and Tm. |
| This compound (Racemic) | Adipic Acid | -52 [1] | None detected [1] | Transparent yellow sticky oil [1] | Methyl groups disrupt chain packing, suppressing crystallization. |
| This compound (Racemic) | Succinic Acid | -14 [1] | None detected [1] | Transparent colorless sticky material [1] | Shorter diacid chain leads to higher Tg than adipate. |
| This compound (Racemic) | 2,5-FDCA | 51 [1] | None detected [1] | Transparent yellow, hard material [1] | Rigid diacid yields a high Tg amorphous material. |
The experimental data primarily comes from polycondensation reactions. Here are the methodologies behind the key data.
This is a common method to produce polyesters from diols and dicarboxylic esters [1].
This innovative method allows for the synthesis of polycarbonates directly from diols and carbon dioxide [2].
Based on their properties, the two diols guide you toward different application domains.
1,4-Butanediol (BDO): The Crystalline Workhorse BDO is ideal for producing semi-crystalline polymers with good mechanical strength and thermal resistance.
This compound: The Amorphous Tuner The primary application of this compound is as a property-modifying diol. Its methyl groups are highly effective at inhibiting crystallization and adjusting the glass transition temperature (Tg).
To visualize the different characteristics and selection logic, the following diagram summarizes the key distinctions.
The available data strongly defines the thermal behavior of these diols. To deepen your comparison, you could focus on:
The search results do not contain specific data on 3,4-Hexanediol. However, one study provides quantitative data on hydrogels cross-linked with 1,6-Hexanediol diacrylate (HDODA), which shares a similar 6-carbon diol chain [1]. The table below summarizes the properties of a 2-hydroxyethyl methacrylate (HEMA)-based hydrogel cross-linked with HDODA compared to other agents.
Table 1: Properties of HEMA-based Hydrogels with Different Cross-linkers
| Cross-linking Agent | Equilibrium Water Content (EWC%) | Young's Modulus (at low water content) | Stress & Strain Performance | Thermal Stability (Onset Temp.) |
|---|---|---|---|---|
| HDODA | 37% (Highest) | Not the best | Inferior to TEGDA | 275 °C |
| TEGDA | 31% (Lowest) | Best | Superior stress and strain | 280 °C |
| EGDMA | Not specified | Inferior to TEGDA | Inferior to TEGDA | ~190 °C |
Source: Adapted from [1].
This data illustrates how small changes in cross-linker chemistry (e.g., chain length, functional groups) can significantly impact the final hydrogel's properties.
To objectively compare any hydrogel's performance for cell growth, a standard set of experiments is required. The following protocols, synthesized from the search results, provide a robust framework for validation.
This protocol is fundamental for establishing baseline material properties.
Hydrogel stiffness is a critical factor that regulates cell behavior, including differentiation and growth [3] [4].
This protocol directly tests the hydrogel's performance in supporting cell growth and function.
The workflow below summarizes the key experimental stages for validating hydrogel properties and cell growth.
Since specific data on this compound is limited, here are practical steps to build your comparison guide:
The table below summarizes key performance characteristics of several commercial plasticizers as found in the literature. "General Purpose" plasticizers like DEHP are versatile, while "Performance" and "Specialty" plasticizers excel in specific areas [1].
| Plasticizer | Primary Substance Family | Key Performance Characteristics | Common Applications |
|---|---|---|---|
| DEHP (reference) | Phthalate (Ortho-) | General purpose; balanced performance [1]. | Historically medical devices, toys, packaging [2]. |
| DINCH | Cyclohexanoate | Low toxicity profile; good gas permeability; lower leaching vs. DEHP; slightly higher hemolysis in blood bags [2] [3]. | Medical devices like blood bags, toys, food packaging [2] [4]. |
| DBS (Di-n-butyl sebacate) | Aliphatic Dibasic Ester (Sebacate) | Superior low-temperature flexibility; high extension (350%); low migration; biodegradable [1] [5]. | Frost-resistant cables, food packaging, medical devices, synthetic leather [5]. |
| TOTM (Trioctyl trimellitate) | Trimellitate | Extremely low volatility; high-temperature resistance; excellent migration and chemical resistance [1] [3]. | High-temperature wire/cable, medical devices for drug infusion [3]. |
| ATBC (Acetyl tributyl citrate) | Citrate | Bio-based, biodegradable; good toxicological profile; lower efficiency requires higher loadings [1] [3]. | Food packaging, cosmetics, gastrointestinal medical devices [3]. |
| Succinate-based Esters (e.g., DHS) | Aliphatic Dibasic Ester (Succinate) | Effective plasticization comparable to DEHP; good migration resistance; tunable properties by alkyl chain length [6]. | Green alternative for cables, flooring, films [6]. |
Researchers use standardized tests to evaluate plasticizer performance. The following methodologies are commonly cited for key performance metrics.
Plasticizer Efficiency & Mechanical Properties: This is typically measured by the tensile test according to standards like ASTM D638 or ISO 527. A universal testing machine stretches a plasticized polymer sample (e.g., a PVC dog-bone) at a constant speed until it breaks. Key data recorded includes:
Migration Resistance: This assesses the tendency of the plasticizer to leach out. A common protocol per EN ISO 177:2017 involves placing a sample of the plasticized material in contact with a specified medium (e.g., another polymer like polycarbonate, or a simulant like hexane) under controlled temperature and pressure for a set duration (e.g., 28 days). The percentage weight loss of the sample is then measured [5] [3].
Hemolysis Test (for medical applications): This critical test for blood-contact devices involves incubating red blood cells (RBCs) with the plasticized material or its extract. After incubation and centrifugation, the amount of hemoglobin released into the plasma is measured spectrophotometrically. The percent hemolysis is calculated, with regulatory limits often set below 0.8% for blood bags [2].
Volatility/Long-term Aging: Assessed by thermogravimetric analysis (TGA). A sample is heated at a controlled rate, and its weight loss is monitored. The temperature at which 5% weight loss occurs indicates thermal stability. Lower weight loss after aging in an oven at elevated temperatures (e.g., 7 days at 70°C) also indicates low volatility and good long-term stability [1] [6] [3].
The diagram below illustrates the logical workflow for experimentally evaluating a new plasticizer.